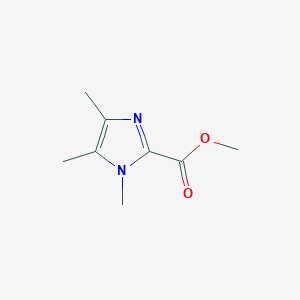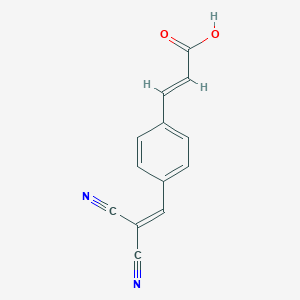
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile, also known as Cbz-Mal, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and molecular electronics.
Scientific Research Applications
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been shown to have anti-cancer properties and could be used in the development of new cancer treatments. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been studied for its use in organic electronics, as it has been shown to exhibit good electron-transporting properties.
Mechanism Of Action
The mechanism of action of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is not fully understood, but it is thought to be related to its ability to form adducts with biomolecules such as proteins and DNA. This leads to changes in the structure and function of these molecules, which can result in cell death or other biological effects.
Biochemical And Physiological Effects
Studies have shown that (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been shown to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile in lab experiments is its high purity and yield, which makes it a reliable and efficient compound to work with. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is its potential toxicity, which could be a concern when working with it in lab experiments.
Future Directions
There are several potential future directions for research on (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile. One area of interest is its use in developing new cancer treatments, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies could investigate its use as a fluorescent probe for detecting metal ions in biological samples. Finally, research could also focus on optimizing the synthesis method for (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile to improve its yield and purity.
Synthesis Methods
The synthesis of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile involves a reaction between benzaldehyde and malononitrile in the presence of an acid catalyst. The resulting compound is then treated with ethyl chloroformate to obtain the final product. This method has been reported to have a high yield and purity, making it a reliable and efficient way to produce (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile.
properties
CAS RN |
122520-73-4 |
|---|---|
Product Name |
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile |
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(E)-3-[4-(2,2-dicyanoethenyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8N2O2/c14-8-12(9-15)7-11-3-1-10(2-4-11)5-6-13(16)17/h1-7H,(H,16,17)/b6-5+ |
InChI Key |
FYUKHNUSVGJQFX-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C=C(C#N)C#N |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N |
synonyms |
((4-(1-carboxyethen-2-yl)phenyl)methylene)propanedinitrile (4-(1-carboxyethen-2-yl)benzylidene)malononitrile CINNBZMEPRCN2 tyrphostin 11 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
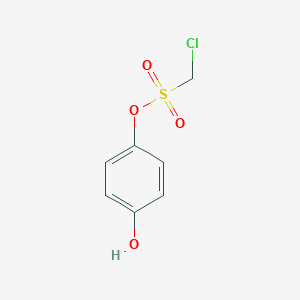
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
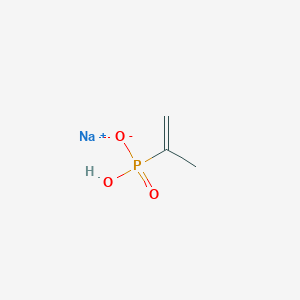
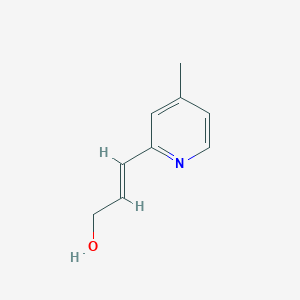

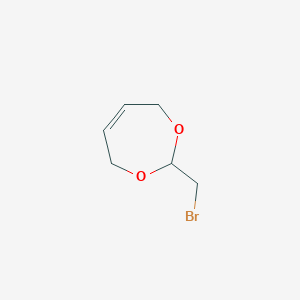
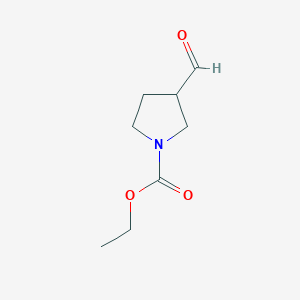
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
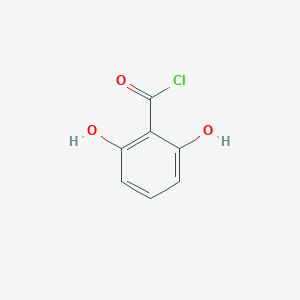

![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
